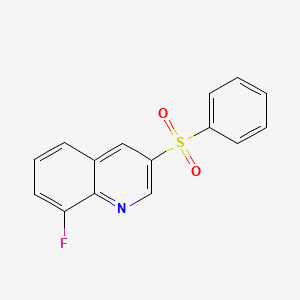
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
Descripción general
Descripción
The compound is a pyridazine derivative with a furyl group (a furan ring), a hydroxy group, and a trifluoromethyl group attached . Pyridazines are diazines (six-membered heterocyclic compounds with two nitrogen atoms) and have various applications in medicinal chemistry and material science .
Synthesis Analysis
While the exact synthesis of this compound is not available, fluorinated pyridines can be synthesized using various methods such as the Schiemann reaction . The synthesis of similar compounds often involves reactions with fluorinating agents .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyridazine ring with the various functional groups (furyl, hydroxy, trifluoromethyl) attached. The exact structure would depend on the positions of these groups on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Fluoropyridines generally have reduced basicity compared to non-fluorinated pyridines .Aplicaciones Científicas De Investigación
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. In materials science, it has been studied for its potential as a corrosion inhibitor. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of proteins and other biomolecules.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing a range of biological activities .
Mode of Action
It’s worth noting that related compounds have been reported to exhibit a variety of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Related compounds have been known to influence the production of reactive oxygen species (ros) and other free radicals, which can lead to oxidative stress and cellular damage .
Result of Action
Related compounds have been reported to induce a variety of biological responses, including changes in enzyme activity and cellular signaling .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine for lab experiments is its low cost and availability. This compound is commercially available and can be synthesized from readily available starting materials. It is also relatively stable and can be stored for long periods of time. However, this compound is also highly toxic and should be handled with extreme care. In addition, it is highly reactive and can form dangerous byproducts if not handled properly.
Direcciones Futuras
There are several potential future directions for research of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine. These include the exploration of its potential as an anti-cancer agent, the development of new synthetic methods, the exploration of its potential as a fluorescent probe for the detection of proteins and other biomolecules, the exploration of its potential as a corrosion inhibitor, and the exploration of its potential as an anti-inflammatory, anti-oxidant, and/or anti-cancer agent.
Propiedades
IUPAC Name |
3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMKLFRYFIAQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



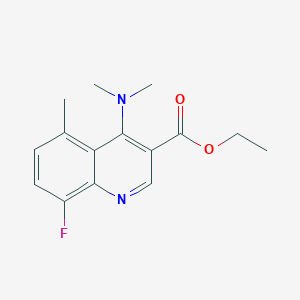
![4-{[(2-Thienylmethyl)imino]methyl}benzenol](/img/structure/B3160920.png)
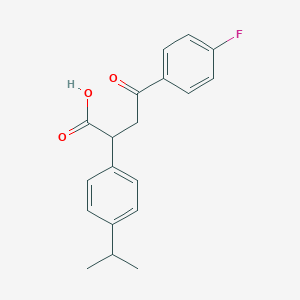
![2-[Methyl(2-pyrazinyl)amino]-1-ethanol](/img/structure/B3160949.png)
![1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone](/img/structure/B3160954.png)
![1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3160962.png)
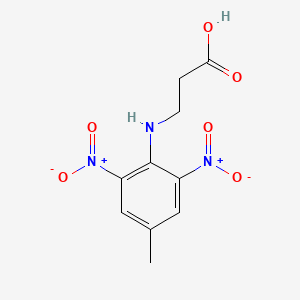

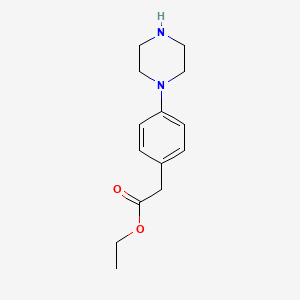
![7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B3160991.png)
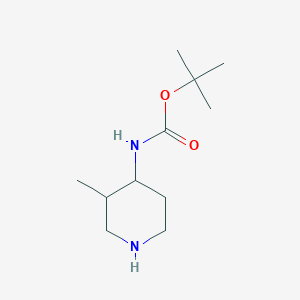
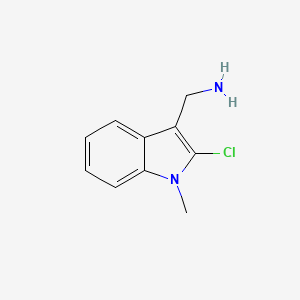
![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B3161021.png)
